

# Spectroscopic Profile of Allyl $\alpha$ -Ionone: A Technical Guide

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## Compound of Interest

Compound Name: *Allyl alpha-ionone*

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This technical guide provides a comprehensive overview of the spectroscopic data for Allyl  $\alpha$ -ionone (CAS No. 79-78-7), a significant fragrance and flavor compound. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for their acquisition. This information is crucial for quality control, structural elucidation, and the development of new applications for this versatile molecule.

## Introduction

Allyl  $\alpha$ -ionone, with the chemical formula  $C_{16}H_{24}O$ , is a derivative of ionone, a class of cyclic ketones known for their characteristic floral and woody scents.<sup>[1]</sup> Its molecular weight is approximately 232.36 g/mol .<sup>[1][2]</sup> The presence of an allyl group introduces additional structural complexity and modifies its sensory properties, making its detailed spectroscopic characterization essential for researchers in various fields.

## Spectroscopic Data

The following sections present the available spectroscopic data for Allyl  $\alpha$ -ionone in a structured format to facilitate analysis and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, officially published and assigned NMR spectrum for Allyl  $\alpha$ -ionone is not readily available in the public domain, characteristic chemical shifts have been reported. These provide valuable insights into the molecule's structure.

$^1\text{H}$  NMR (Proton NMR): Key proton resonances help in identifying the main structural features of Allyl  $\alpha$ -ionone.

Proton Type	Chemical Shift ( $\delta$ ) in ppm	Description
Allyl Group Protons	5.1 – 5.3	Multiplet, characteristic of the vinyl protons in the allyl moiety. <a href="#">[1]</a>
Methyl Substituents	1.0 – 1.3	Resonances corresponding to the methyl groups on the ionone backbone. <a href="#">[1]</a>

$^{13}\text{C}$  NMR (Carbon-13 NMR): Detailed experimental  $^{13}\text{C}$  NMR data for Allyl  $\alpha$ -ionone is not currently available in public spectral databases. However, analysis of related compounds such as  $\alpha$ -ionone can provide an estimation of the expected chemical shifts.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The key vibrational frequencies for Allyl  $\alpha$ -ionone are summarized below.

Functional Group	Wavenumber ( $\text{cm}^{-1}$ )	Description
C=C (Allyl)	~1640	Stretching vibration of the carbon-carbon double bond in the allyl group. <a href="#">[1]</a>
C=O (Conjugated Ketone)	~1680	Stretching vibration of the carbonyl group conjugated with a double bond. <a href="#">[1]</a>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

**Electron Ionization Mass Spectrum (EI-MS):** The mass spectrum of Allyl  $\alpha$ -ionone shows a molecular ion peak corresponding to its molecular weight.

m/z	Relative Intensity (%)	Assignment
41	100.0	Base Peak
121	85.8	
136	62.5	
177	41.7	
191	35.4	
232	22.9	Molecular Ion $[M]^+$

(Data sourced from NIST WebBook)

## Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for Allyl  $\alpha$ -ionone are not publicly available. However, the following are generalized methodologies commonly employed for the analysis of terpenoids and fragrance compounds.

## NMR Spectroscopy

A general protocol for obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of a terpenoid like Allyl  $\alpha$ -ionone would involve:

- **Sample Preparation:** Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , acetone- $d_6$ ) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **Data Acquisition:**

- For  $^1\text{H}$  NMR, acquire the spectrum using a standard pulse sequence.
- For  $^{13}\text{C}$  NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.
- Further 2D NMR experiments like COSY, HSQC, and HMBC can be performed to aid in the complete assignment of proton and carbon signals.

## Fourier-Transform Infrared (FTIR) Spectroscopy

A typical procedure for acquiring an FTIR spectrum of a liquid sample such as Allyl  $\alpha$ -ionone is as follows:

- Sample Preparation: A small drop of the neat liquid is placed on the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition:
  - Record a background spectrum of the clean ATR crystal.
  - Record the sample spectrum.
  - The instrument's software automatically subtracts the background to produce the final spectrum of the sample.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile compounds like Allyl  $\alpha$ -ionone.

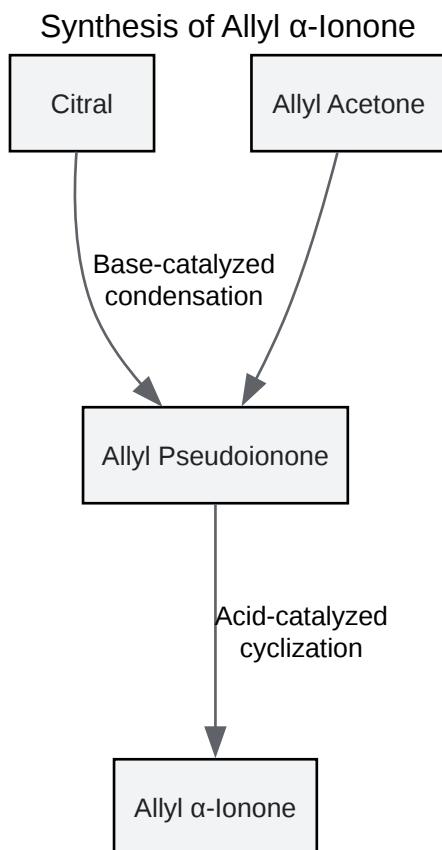
- Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane, hexane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- GC Conditions:
  - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

- Injector: Split/splitless injector, typically in split mode.
- Oven Program: A temperature gradient is used to separate the components of the sample.
- MS Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Scan Range: A suitable mass range to detect the molecular ion and fragments (e.g., m/z 40-400).

## Visualizations

### Synthesis of Allyl $\alpha$ -Ionone

Allyl  $\alpha$ -ionone is typically synthesized via a condensation reaction followed by cyclization.[\[3\]](#)



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Caption: Synthesis pathway of Allyl  $\alpha$ -Ionone.

## General Spectroscopic Analysis Workflow

The logical flow for the characterization of a chemical compound like Allyl  $\alpha$ -ionone using spectroscopic methods is outlined below.



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Caption: General workflow for spectroscopic analysis.

## Conclusion

This guide provides a summary of the currently available spectroscopic data for Allyl  $\alpha$ -ionone. While a complete set of assigned NMR data remains to be published in accessible databases, the provided information on characteristic NMR shifts, IR absorptions, and the mass spectrum serves as a valuable resource for researchers. The generalized experimental protocols offer a starting point for the in-house acquisition of more detailed spectroscopic information. Further research to fully characterize the NMR spectra of Allyl  $\alpha$ -ionone would be a valuable contribution to the fields of fragrance chemistry, natural product analysis, and chemical synthesis.

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